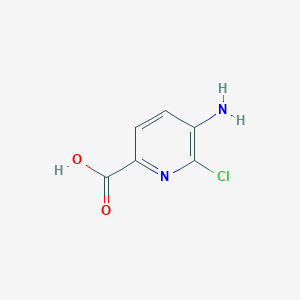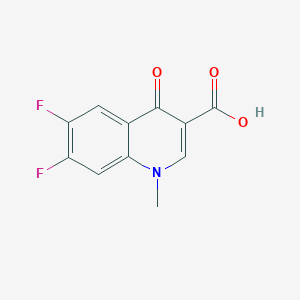
6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Descripción general
Descripción
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid is a novel fluorescence enhancement-type derivatizing reagent for amino compounds . It reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities .
Synthesis Analysis
The synthesis of 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid involves the reaction with aliphatic primary amino compounds . The derivatives of amino compounds showed 12–159 times higher fluorescence quantum efficiencies than those of FMQC in aqueous and polar organic media .Molecular Structure Analysis
The molecular structure of 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid is characterized by its ability to react with aliphatic primary amino compounds to afford strong fluorescent derivatives .Chemical Reactions Analysis
The chemical reaction of 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid involves reacting with aliphatic primary amino compounds to afford strong fluorescent derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid are characterized by its high photo-and thermo-stabilities .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is part of the quinolone family, known for its antibacterial properties. Research on related quinolone compounds has demonstrated their effectiveness against a broad spectrum of bacterial pathogens. For instance, studies have shown that various quinolones with modifications at different positions on the quinoline ring exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria. These compounds are synthesized through multiple steps, including acyl-chlorination and cyclopropylamine replacement, highlighting their complex chemistry and the efforts to enhance their antibacterial potency (Matsuoka et al., 1997).
Role in Photophysical Studies
The photophysical properties of fluoroquinolones, closely related to 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have been extensively studied. These studies reveal how the structural elements of quinolones, such as the free carboxylic acid group and the piperazinyl substituent, influence their behavior under light exposure. Such insights are crucial for understanding the photochemical stability and photo-induced processes of fluoroquinolones, which have implications for their therapeutic use and environmental impact (Cuquerella et al., 2006).
Development of New Antibacterial Agents
The quest for new antibacterial agents has led to the synthesis of derivatives of 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, aiming to discover compounds with enhanced antibacterial activity and favorable pharmacokinetic profiles. Research in this area focuses on the design, synthesis, and evaluation of quinolone derivatives, investigating their efficacy against various bacterial strains and their potential as therapeutic agents. This includes exploring different substituents and modifications to optimize antibacterial activity and reduce potential side effects (Chu et al., 1991).
Photoinduced Reactions and Stability
The study of photoinduced reactions of fluoroquinolones provides important insights into their chemical stability and behavior in light. Research has shown that these compounds can undergo specific photochemical reactions, such as C-F bond cleavage, under certain conditions. Understanding these reactions is essential for assessing the stability of fluoroquinolones in pharmaceutical formulations and their safety upon exposure to light, which is relevant for both their therapeutic use and environmental fate (Fasani et al., 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-14-4-6(11(16)17)10(15)5-2-7(12)8(13)3-9(5)14/h2-4H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJRWNMTTJCQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)
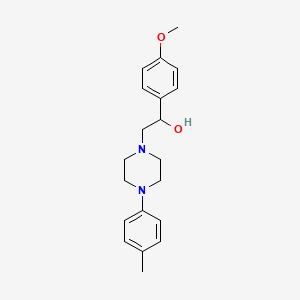
![N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887651.png)
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B2887652.png)
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)
![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2887655.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)
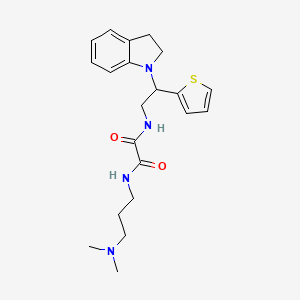
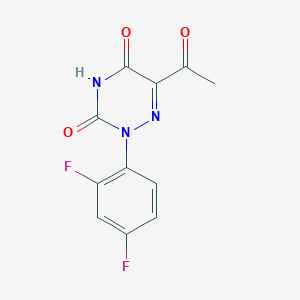
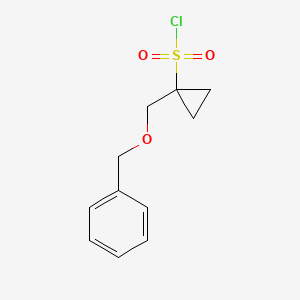
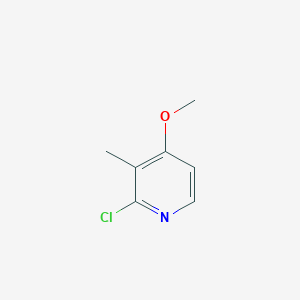
![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)
![Cyclopropyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2887667.png)
